molecular formula C18H24ClN3O3S B6802813 N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide

Cat. No.: B6802813
M. Wt: 397.9 g/mol
InChI Key: CVGGOWAJQNAIRA-DLBZAZTESA-N
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Description

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide is a complex organic compound with a unique structure It contains a cyclopropyl group attached to a chlorophenyl ring, a thiazolidinone moiety, and a piperidine carboxamide group

Properties

IUPAC Name

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O3S/c19-14-4-2-13(3-5-14)16-12-17(16)20-18(23)21-9-6-15(7-10-21)22-8-1-11-26(22,24)25/h2-5,15-17H,1,6-12H2,(H,20,23)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGGOWAJQNAIRA-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2CCN(CC2)C(=O)NC3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(S(=O)(=O)C1)C2CCN(CC2)C(=O)N[C@@H]3C[C@H]3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the cyclopropyl group, followed by the introduction of the chlorophenyl ring. The thiazolidinone moiety is then synthesized and attached to the piperidine ring. Finally, the carboxamide group is introduced to complete the synthesis. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:

    N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide: This compound has a fluorophenyl group instead of a chlorophenyl group, which may alter its chemical and biological properties.

    N-[(1R,2S)-2-(4-methylphenyl)cyclopropyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide: The presence of a methyl group can influence the compound’s reactivity and interactions with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

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